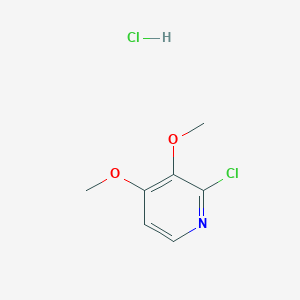

2-Chloro-3,4-dimethoxypyridine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3,4-dimethoxypyridine hydrochloride is an organic compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, characterized by the presence of chloro and methoxy groups on the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including antiulcerative drugs like pantoprazole sodium .

Méthodes De Préparation

2-Chloro-3,4-dimethoxypyridine hydrochloride can be synthesized using maltol as a starting material. The synthetic route involves the reaction of maltol with dimethyl sulfate (DMS) to form the desired product . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Chloro-3,4-dimethoxypyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-3,4-dimethoxypyridine hydrochloride is utilized in the synthesis of several pharmaceutical agents:

- Antihypertensive Agents : It serves as a key intermediate for lomerizine, which is used to treat migraines and vertigo.

- Anti-inflammatory Drugs : The compound is involved in the production of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).

- Antitumor Agents : It plays a role in synthesizing imatinib, an effective treatment for certain types of cancer.

These applications highlight its versatility and importance in developing therapeutic agents aimed at managing various health conditions.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is also significant in agrochemicals:

- Herbicides : It is a precursor for flumiclorac-pentyl, which is used to control weeds in rice paddies.

- Insecticides : The compound is involved in synthesizing pyridalyl, which targets pests in vegetables and fruits.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of drugs synthesized using this compound:

-

Lomerizine for Migraine Treatment :

- A clinical trial demonstrated that lomerizine effectively reduces the frequency and intensity of migraine attacks compared to placebo controls.

- Patients reported significant improvements in quality of life metrics post-treatment.

-

Meloxicam for Inflammatory Conditions :

- Research indicates that meloxicam offers comparable efficacy to other NSAIDs with a lower incidence of gastrointestinal side effects.

- Long-term studies show sustained pain relief in patients with chronic inflammatory conditions.

-

Imatinib for Cancer Therapy :

- Imatinib has been pivotal in treating chronic myeloid leukemia (CML), showing high response rates and improved survival outcomes.

- Ongoing studies are exploring its use in other malignancies, further emphasizing the importance of its synthetic precursors.

Mécanisme D'action

The mechanism of action of 2-Chloro-3,4-dimethoxypyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of pantoprazole sodium, it acts as a precursor that undergoes further chemical transformations to form the active drug. The molecular targets and pathways involved depend on the final pharmaceutical product synthesized from this compound .

Comparaison Avec Des Composés Similaires

2-Chloro-3,4-dimethoxypyridine hydrochloride can be compared with other similar compounds, such as:

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups on the pyridine ring, which can affect its reactivity and applications.

2-Chloromethyl-3,4-dimethoxypyridinium chloride: This is a closely related compound with similar chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for the synthesis of certain pharmaceuticals .

Activité Biologique

2-Chloro-3,4-dimethoxypyridine hydrochloride (CDP) is a chemical compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of CDP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H9ClN O2

- Molecular Weight : Approximately 224.08 g/mol

- Appearance : White to orange crystalline solid

- Solubility : Soluble in water

The structural attributes of CDP, including the presence of a chloro group and two methoxy groups, contribute to its reactivity and biological interactions. The chloro group serves as a good leaving group in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Pharmacological Applications

CDP is primarily utilized in the synthesis of pantoprazole sodium (PPS), an antiulcerative proton pump inhibitor that reduces gastric acid secretion. This highlights its importance in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-3,4-dimethoxypyridine | C7H9ClN O2 | Chloro and methoxy groups enhance reactivity |

| 2-Chloro-3-methoxypyridine | C7H8ClN O | Lacks one methoxy group; less steric hindrance |

| 3,4-Dimethoxypyridine | C8H10N O2 | No chlorine substituent; different reactivity |

| 2-Amino-3,4-dimethoxypyridine | C8H10N O2 | Contains an amino group; altered biological activity |

Antifungal Properties

Recent studies have indicated that compounds structurally related to CDP exhibit antifungal activity. For example, derivatives such as 2-Chloro-3-hydrazinylquinoxaline have shown effectiveness against various Candida species, suggesting that similar mechanisms may be explored for CDP . The minimum inhibitory concentration (MIC) values for these related compounds provide insights into their potency against specific fungal strains.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that CDP and its derivatives can interact with biological targets such as enzymes and receptors. Preliminary data suggest potential antifungal properties, warranting further investigation into their efficacy against pathogenic fungi .

- In Vivo Efficacy : In murine models, compounds related to CDP have been tested for their antifungal efficacy against Candida albicans. Results indicated significant reductions in fungal load when treated with these compounds, highlighting their therapeutic potential .

- Mechanism of Action : The biological activity of CDP may involve interference with fungal cell wall synthesis or disruption of metabolic pathways essential for fungal survival. Understanding these mechanisms is crucial for developing effective antifungal therapies .

Propriétés

IUPAC Name |

2-chloro-3,4-dimethoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBQXXVCWDAJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646321 |

Source

|

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101664-59-9 |

Source

|

| Record name | 2-Chloro-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.